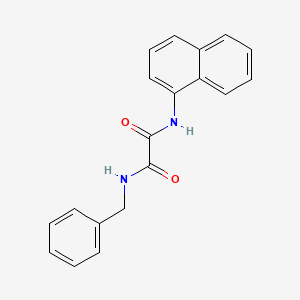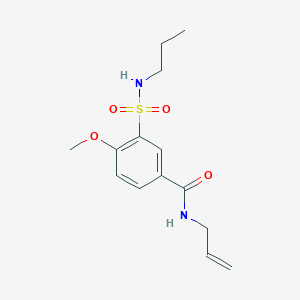![molecular formula C23H26N2O3 B4595134 N-[4-(4-morpholinylcarbonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B4595134.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-1-phenylcyclopentanecarboxamide
Vue d'ensemble
Description
N-[4-(4-morpholinylcarbonyl)phenyl]-1-phenylcyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H26N2O3 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.19434270 g/mol and the complexity rating of the compound is 538. The solubility of this chemical has been described as >56.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Activity
One application of derivatives of this compound is in the field of antifungal activity. Zhou Weiqun et al. (2005) synthesized and characterized N-(Morpholinothiocarbonyl) benzamide and its Co(III) complexes. These complexes exhibited antifungal activity against pathogens responsible for major plant diseases, such as Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb (Zhou Weiqun, Yang Wen, X. Liqun, & Cheng Xianchen, 2005).
Antimicrobial Activity
Another significant application is in the realm of antimicrobial activity. M. A. Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various microorganisms, including Staphylococcus aureus and Escherichia coli. The study found that this compound had notable effects on multidrug-resistant strains (M. A. Oliveira, A. Teixeira, Cícera Janielly de Matos Cassiano, et al., 2015).
Antitumor Activity
In the field of cancer research, the derivatives of N-[4-(4-morpholinylcarbonyl)phenyl]-1-phenylcyclopentanecarboxamide have shown promise as well. Jiu-Fu Lu et al. (2017) synthesized a compound that demonstrated effective inhibition of cancer cell proliferation. This research indicates potential applications in the development of cancer therapeutics (Jiu-Fu Lu, Xing-long Zhou, Yu-Hang Xu, et al., 2017).
Chemical Synthesis
Moreover, the compound plays a role in chemical synthesis. R. Ferri et al. (1978) explored the nucleophilic behavior of morpholino enamines derived from various ketones, providing insights into their chemical reactivity and potential applications in synthetic chemistry (R. Ferri, G. Pitacco, & E. Valentin, 1978).
Neuroscience Research
In neuroscience, derivatives of this compound have been used to study the human neurokinin-1 (hNK-1) receptor, potentially aiding in the treatment of various psychiatric disorders. J. Hale et al. (1998) conducted structural modifications to morpholine acetal human neurokinin-1 receptor antagonist, resulting in potent, long-acting hNK-1 receptor antagonists (J. Hale, S. Mills, M. Maccoss, et al., 1998).
Stroke and Cardiovascular Research
In cardiovascular research, N. Miyata et al. (2005) characterized TS-011, a new selective inhibitor of 20-hydroxyeicosatetraenoic acid synthesis, and its effects on cerebral blood flow and infarct size in stroke models (N. Miyata, T. Seki, Yu Tanaka, et al., 2005).
Propriétés
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c26-21(25-14-16-28-17-15-25)18-8-10-20(11-9-18)24-22(27)23(12-4-5-13-23)19-6-2-1-3-7-19/h1-3,6-11H,4-5,12-17H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMKHVFZXRBUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666313 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



METHANONE](/img/structure/B4595061.png)
![N-[4-(dimethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B4595068.png)

![N-{2-methyl-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4595075.png)
![5-BROMO-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B4595086.png)
![2-[(2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione](/img/structure/B4595104.png)
![2-({[3-(BENZYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID](/img/structure/B4595107.png)
![{3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B4595110.png)
![N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B4595112.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide dihydrochloride](/img/structure/B4595113.png)
![2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE](/img/structure/B4595118.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4595123.png)

